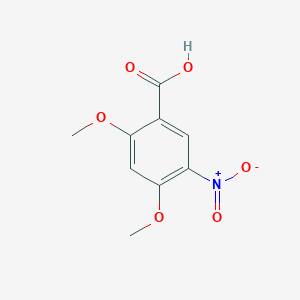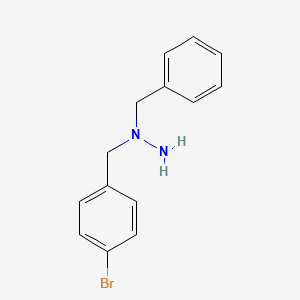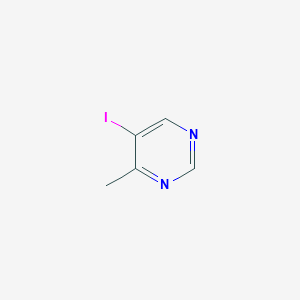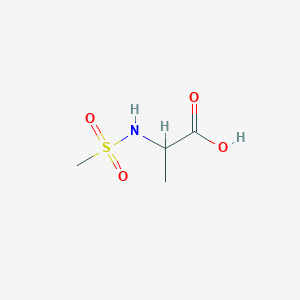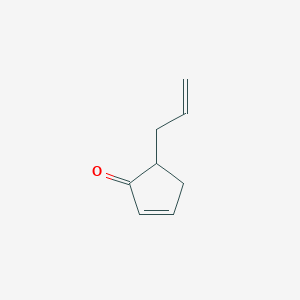
4-(Trifluoromethyl)cyclohexanamine
Overview
Description
4-(Trifluoromethyl)cyclohexanamine is a chemical compound with the molecular formula C7H12F3N . It has an average mass of 167.172 Da and a monoisotopic mass of 167.092178 Da . It is also known by other names such as 4-(Trifluormethyl)cyclohexanamin .
Synthesis Analysis
The synthesis of this compound involves PtO2-mediated hydrogenation of the corresponding trifluoromethylanilines in trifluoroacetic acid at room temperature under atmospheric pressure .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a trifluoromethyl group (-CF3) and an amine group (-NH2) attached . The compound has one hydrogen bond acceptor and two hydrogen bond donors .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 145.1±35.0 °C at 760 mmHg, and a vapor pressure of 4.9±0.3 mmHg at 25°C . It has a molar refractivity of 36.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 147.1±3.0 cm3 .Scientific Research Applications
Synthesis and Properties
Organosoluble Polyimides : A study detailed the synthesis and properties of organosoluble polyimides based on a diamine with a cyclohexane cardo group substituted with a trifluoromethyl group. These polyimides exhibited excellent solubility in organic solvents, good mechanical properties, and excellent thermal stability. The fluorinated polyimides showed better solubility, lighter color, and lower dielectric constants and moisture absorptions compared to nonfluorinated ones (Yang, Su, & Hsiao, 2004).
Improved Synthesis : Another research focused on an improved synthesis method for 2-, 3-, and 4-(Trifluoromethyl)cyclohexylamines, highlighting a PtO2-mediated hydrogenation process that favors the formation of cis-isomers with remarkable stereoselectivity (Alekseenko et al., 2012).
Shale Inhibition : Research into 4, 4′-methylenebis-cyclohexanamine as a shale inhibitor for high-performance water-based drilling fluids demonstrated its effectiveness in inhibiting shale hydration and dispersion, offering high-temperature resistance up to 220°C (Zhong et al., 2016).
Applications in Materials Science
Optically Transparent and Organosoluble Polyimides : A study synthesized new aliphatic diamine monomers, including those with cyclohexane and trifluoromethyl moieties, leading to semi-aromatic polyimides. These materials exhibited high optical transparency, good solubility, and excellent thermal properties, indicating potential for advanced microelectronic applications (Hou et al., 2012).
Advanced Polyamides : Novel polyamides derived from diamines containing cyclohexane and trifluoromethyl groups were synthesized, showing outstanding solubility, the ability to form transparent and tough films, and possessing low dielectric constants suitable for microelectronic applications (Li et al., 2009).
Safety and Hazards
The safety data sheet for 4-(Trifluoromethyl)cyclohexanamine suggests that it is combustible and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Protective measures include avoiding breathing its dust/fume/gas/mist/vapors and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of 1h-benzimidazole-5-carboxamides, which are therapeutic inhibitors of enzymes belonging to the mapeg family . The MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) family includes enzymes involved in inflammation and oxidative stress responses.
Mode of Action
As a reactant in the synthesis of 1H-benzimidazole-5-carboxamides, it may contribute to the inhibitory activity of these compounds on MAPEG enzymes .
Biochemical Pathways
Given its use in the synthesis of mapeg enzyme inhibitors, it may indirectly influence eicosanoid and glutathione metabolism pathways .
Result of Action
Its role as a reactant in the synthesis of MAPEG enzyme inhibitors suggests it may contribute to the modulation of inflammation and oxidative stress responses .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)cyclohexanamine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with enzymes belonging to the MAPEG family, which are involved in the metabolism of eicosanoids and glutathione . These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In certain cell types, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of signaling pathways related to inflammation and oxidative stress . This modulation can lead to changes in gene expression patterns and alterations in cellular metabolic processes, ultimately affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo chemical degradation, leading to changes in its biochemical activity. In in vitro studies, this compound has been shown to maintain its stability for several hours under controlled conditions . Long-term effects on cellular function may vary depending on the experimental setup and conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, this compound has been shown to influence the metabolism of eicosanoids and glutathione, which are important for cellular homeostasis and stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, this compound may localize to the endoplasmic reticulum or mitochondria, affecting the function of these organelles and their associated biochemical pathways .
Properties
IUPAC Name |
4-(trifluoromethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBWLMWEQURJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974205, DTXSID201274050 | |
| Record name | 4-(Trifluoromethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(Trifluoromethyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58665-70-6, 1073266-02-0, 1073266-01-9 | |
| Record name | 4-(Trifluoromethyl)cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58665-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(Trifluoromethyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-(Trifluoromethyl)cyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-(Trifluoromethyl)cyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1314214.png)

